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molecular formula C12H15NO2 B016957 4-methyl-3-oxo-N-phenylpentanamide CAS No. 124401-38-3

4-methyl-3-oxo-N-phenylpentanamide

Cat. No. B016957
M. Wt: 205.25 g/mol
InChI Key: ADHRFDCBLJVNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05245047

Procedure details

A three-necked, 12-L round-bottom flash equipped with a mechanical stirrer, a thermometer and set up for distillation is charged with 2.6 L of toluene, 1.73 kg (12 mol) of methyl 4-methyl-3-oxopentanoate and 72 g (1.18 mol) of ethylene diamine. The mixture is heated to 80° C. and charged with 0.49 kg of aniline. The mixture is brought to reflux and distillation started. After 40 minutes a further 0.245 kg of aniline is charged and at 40 minute intervals a further two portions of aniline (0.245 and 0.25 kg) are charged. Distillation is continued for a further one to five hours until a total of 985 mL of solvent is removed. The solution is stirred at room temperature for 16 hours and a further 550 mL of solvent is removed by vacuum distillation (using approximately 85 mm Hg). The mixture is cooled and 2 L of water is charged to provide an oil. The mixture is warmed to 40° C. and a further 1.0 L of water is charged. Seven hundred milliliters of toluene-water mixture is removed by vacuum distillation (approximately 20 mm Hg). Two liters of water is charged and the mixture is allowed to stand for 10 days. The product is isolated by filtration and washed with three portions of hexane. Drying in vacuo gives 1.7 kg of 4-methyl-3-oxo-N-phenylpentanamide as a hydrate; mp 46.5°-58.8° C.
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 L
Type
reactant
Reaction Step Two
Quantity
1.73 kg
Type
reactant
Reaction Step Two
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
0.49 kg
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH3:8][CH:9]([CH3:17])[C:10](=[O:16])[CH2:11][C:12]([O:14]C)=O.C(N)CN.[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O>[CH3:17][CH:9]([CH3:8])[C:10](=[O:16])[CH2:11][C:12]([NH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:14]

Inputs

Step One
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.6 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.73 kg
Type
reactant
Smiles
CC(C(CC(=O)OC)=O)C
Name
Quantity
72 g
Type
reactant
Smiles
C(CN)N
Step Three
Name
Quantity
0.49 kg
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
a thermometer and set up for distillation
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
distillation
ADDITION
Type
ADDITION
Details
After 40 minutes a further 0.245 kg of aniline is charged and at 40 minute intervals a further two portions of aniline (0.245 and 0.25 kg)
Duration
40 min
ADDITION
Type
ADDITION
Details
are charged
DISTILLATION
Type
DISTILLATION
Details
Distillation
WAIT
Type
WAIT
Details
is continued for a further one to five hours until a total of 985 mL of solvent
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
a further 550 mL of solvent is removed by vacuum distillation (using approximately 85 mm Hg)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
ADDITION
Type
ADDITION
Details
2 L of water is charged
CUSTOM
Type
CUSTOM
Details
to provide an oil
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to 40° C.
CUSTOM
Type
CUSTOM
Details
Seven hundred milliliters of toluene-water mixture is removed by vacuum distillation (approximately 20 mm Hg)
ADDITION
Type
ADDITION
Details
Two liters of water is charged
WAIT
Type
WAIT
Details
to stand for 10 days
Duration
10 d
CUSTOM
Type
CUSTOM
Details
The product is isolated by filtration
WASH
Type
WASH
Details
washed with three portions of hexane
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C(CC(=O)NC1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 kg
YIELD: CALCULATEDPERCENTYIELD 157.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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